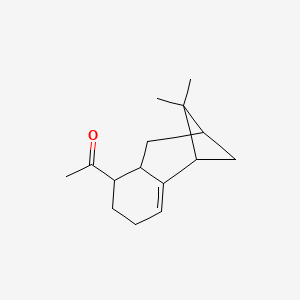
(2S,4S)-4-Butyl-2-methylthiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-Butyl-2-methylthiane is a chiral compound with a thiane ring structure, characterized by the presence of a butyl group at the 4-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Butyl-2-methylthiane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the diastereoselective synthesis, which can be achieved through the use of chiral auxiliaries or chiral catalysts. For example, the use of a chiral auxiliary such as (S)-2-methylbutanol can help in achieving the desired stereochemistry during the formation of the thiane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-Butyl-2-methylthiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiane derivatives.
Substitution: Various substituted thiane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4S)-4-Butyl-2-methylthiane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the stereochemical requirements of biological systems.
Medicine
In medicine, this compound has potential applications in the development of chiral drugs. Its unique structure can be exploited to design drugs with specific stereochemical properties, which can lead to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and ligands, which are essential for various asymmetric synthesis processes.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-Butyl-2-methylthiane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the butyl and methyl groups can interact with hydrophobic pockets in the target molecule, while the thiane ring can form hydrogen bonds or other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-4-Hydroxy-2-methylthiane
- (2S,4S)-4-Butyl-2-hydroxythiane
- (2S,4S)-4-Butyl-2-ethylthiane
Uniqueness
(2S,4S)-4-Butyl-2-methylthiane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Propriétés
Numéro CAS |
76097-67-1 |
|---|---|
Formule moléculaire |
C10H20S |
Poids moléculaire |
172.33 g/mol |
Nom IUPAC |
(2S,4S)-4-butyl-2-methylthiane |
InChI |
InChI=1S/C10H20S/c1-3-4-5-10-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
BVCOQYPDJSDLSJ-UWVGGRQHSA-N |
SMILES isomérique |
CCCC[C@H]1CCS[C@H](C1)C |
SMILES canonique |
CCCCC1CCSC(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


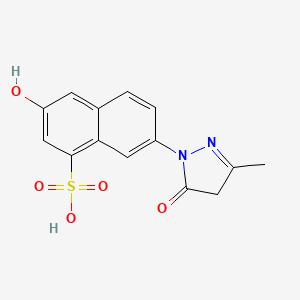
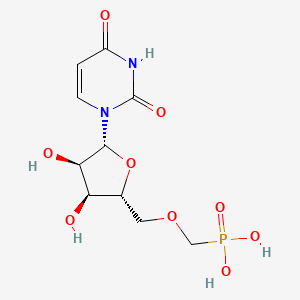
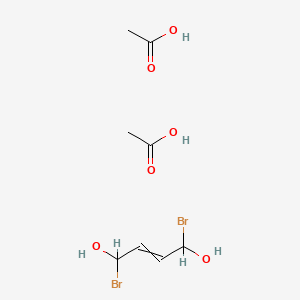
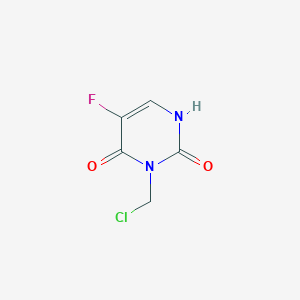
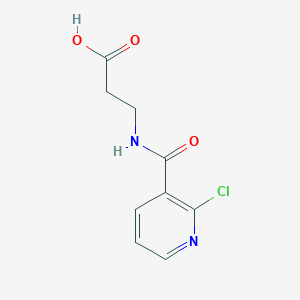
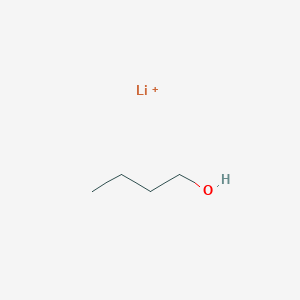
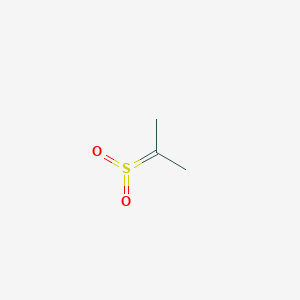



![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
